3-(4-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxybenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Ethoxy-4-hydroxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(3-Ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(3-Ethoxy-4-hydroxybenzylidene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to these similar compounds, 3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-10-6-15(7-11-17)18-13(2)19(23-22-18)20(26)24-21-12-14-4-8-16(25)9-5-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
NKBKQQSCCFQSEI-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.